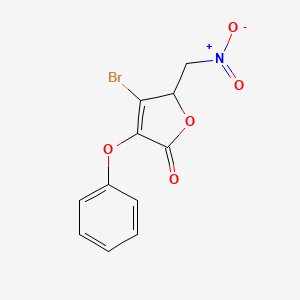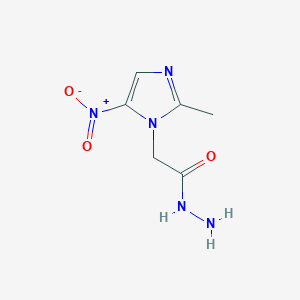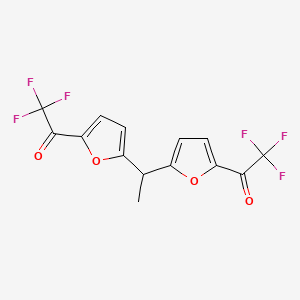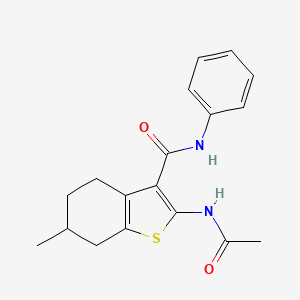
4-bromo-5-(nitromethyl)-3-phenoxyfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-5-(NITROMETHYL)-3-PHENOXY-2(5H)-FURANONE is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a nitromethyl group, and a phenoxy group attached to a furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5-(NITROMETHYL)-3-PHENOXY-2(5H)-FURANONE typically involves nucleophilic substitution reactions. The bromine and nitro groups in the precursor compound, such as 4-bromo-5-nitrophthalonitrile, are substituted with appropriate nucleophiles under controlled conditions . The reaction conditions often include the use of bases and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-5-(NITROMETHYL)-3-PHENOXY-2(5H)-FURANONE undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and nitro groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Substitution Reactions: The phenoxy group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions include various substituted furanones, phthalonitriles, and other heterocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-BROMO-5-(NITROMETHYL)-3-PHENOXY-2(5H)-FURANONE has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-BROMO-5-(NITROMETHYL)-3-PHENOXY-2(5H)-FURANONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-BROMO-5-(NITROMETHYL)-3-PHENOXY-2(5H)-FURANONE include:
4-Bromo-5-nitrophthalonitrile: A precursor used in the synthesis of various substituted phthalonitriles.
4-(Aryloxy)-5-nitrophthalonitriles: Compounds with similar structures and reactivity, used in the synthesis of phthalocyanines.
Uniqueness
4-BROMO-5-(NITROMETHYL)-3-PHENOXY-2(5H)-FURANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various substitution reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C11H8BrNO5 |
|---|---|
Molecular Weight |
314.09 g/mol |
IUPAC Name |
3-bromo-2-(nitromethyl)-4-phenoxy-2H-furan-5-one |
InChI |
InChI=1S/C11H8BrNO5/c12-9-8(6-13(15)16)18-11(14)10(9)17-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
PUHWWEDNPGAPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(OC2=O)C[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11098167.png)

![6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11098169.png)
![17-(3-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11098173.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-(4-fluorophenyl)methylene]acetohydrazide](/img/structure/B11098175.png)


![N-[(E)-(4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11098190.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11098191.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11098203.png)
![N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B11098211.png)
![ethyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11098212.png)
![Isothiazole, 4,5-dichloro-3-[1,1,2,2-tetrachloro-2-(4,5-dichloro-3-isothiazolyl)ethyl]-](/img/structure/B11098227.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11098234.png)
